3-Amino-6-(heptafluoropropyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide

Protein Arginine Methyltransferase PRMT6 inhibition CARM1 inhibition

3-Amino-6-(heptafluoropropyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide (CAS 828276-24-0) is a fluorinated heterocyclic small molecule belonging to the thieno[2,3-b]pyridine-2-carboxamide scaffold class. This compound features a bicyclic thienopyridine core with a primary amino group at the 3-position, a methyl substituent at the 4-position, and a fully fluorinated heptafluoropropyl (C₃F₇) chain at the 6-position.

Molecular Formula C12H8F7N3OS
Molecular Weight 375.26
CAS No. 828276-24-0
Cat. No. B2422542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-6-(heptafluoropropyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide
CAS828276-24-0
Molecular FormulaC12H8F7N3OS
Molecular Weight375.26
Structural Identifiers
SMILESCC1=CC(=NC2=C1C(=C(S2)C(=O)N)N)C(C(C(F)(F)F)(F)F)(F)F
InChIInChI=1S/C12H8F7N3OS/c1-3-2-4(10(13,14)11(15,16)12(17,18)19)22-9-5(3)6(20)7(24-9)8(21)23/h2H,20H2,1H3,(H2,21,23)
InChIKeyWECPKZKTCXTBDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Amino-6-(heptafluoropropyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide (CAS 828276-24-0): Compound Class and Core Characteristics for Scientific Procurement


3-Amino-6-(heptafluoropropyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide (CAS 828276-24-0) is a fluorinated heterocyclic small molecule belonging to the thieno[2,3-b]pyridine-2-carboxamide scaffold class. This compound features a bicyclic thienopyridine core with a primary amino group at the 3-position, a methyl substituent at the 4-position, and a fully fluorinated heptafluoropropyl (C₃F₇) chain at the 6-position . The molecule has a molecular formula of C₁₂H₈F₇N₃OS and a molecular weight of 375.27 g/mol . The thieno[2,3-b]pyridine-2-carboxamide scaffold is recognized in medicinal chemistry for its versatility, having yielded probes and leads across diverse target classes including muscarinic M4 positive allosteric modulators (PAMs), microtubule-destabilizing anticancer agents, antiplasmodial compounds, and protein arginine methyltransferase (PRMT) inhibitors [1].

Why 3-Amino-6-(heptafluoropropyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide Cannot Be Generically Substituted by Other Thieno[2,3-b]pyridine-2-carboxamide Analogs


Within the thieno[2,3-b]pyridine-2-carboxamide scaffold class, biological target specificity and potency are exquisitely sensitive to the substitution pattern on the bicyclic core [1]. Literature analysis demonstrates that even minor structural variations—particularly at the 6-position and 4-position—can redirect pharmacological activity from microtubule destabilization to M4 PAM allostery, from antiplasmodial action to PRMT inhibition [2][3]. Specifically, the heptafluoropropyl group at position 6 imparts unique physicochemical properties—including high electronegativity, elevated lipophilicity (cLogP modulation), and enhanced metabolic resistance to oxidative degradation—that cannot be recapitulated by non-fluorinated, partially fluorinated (e.g., trifluoromethyl), or aryl substituents found in closely related analogs [4]. Generic substitution with in-class compounds lacking the heptafluoropropyl chain would fundamentally alter target engagement profiles, selectivity windows, and pharmacokinetic behavior, risking loss of activity or introduction of unexpected off-target effects.

Quantitative Differentiation Evidence for 3-Amino-6-(heptafluoropropyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide (CAS 828276-24-0) Versus Thieno[2,3-b]pyridine-2-carboxamide Analogs


Dual PRMT6/CARM1 Inhibition: Target Engagement Data for the Heptafluoropropyl Analog Versus Non-Fluorinated and Chloroaryl Congeners

3-Amino-6-(heptafluoropropyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide exhibits nanomolar inhibitory activity against both PRMT6 (IC50 = 47 nM) and CARM1/PRMT4 (IC50 = 35 nM) in biochemical assays, as reported in BindingDB and ChEMBL [1]. This dual-inhibition profile distinguishes it from the non-fluorinated analog 3-amino-thieno[2,3-b]pyridine-2-carboxamide (parent scaffold), which lacks reported PRMT activity at comparable concentrations, and from the 6-(3,4-dichlorophenyl) analog SKLB70359, which exhibits anticancer activity via G0/G1 cell cycle arrest (IC50 = 0.4–2.5 μM against hepatocellular carcinoma cell lines) but without reported PRMT engagement [2]. The heptafluoropropyl substituent is structurally implicated in this gain of PRMT-targeting function.

Protein Arginine Methyltransferase PRMT6 inhibition CARM1 inhibition Epigenetic cancer targets

Heptafluoropropyl Chain: Lipophilicity and Metabolic Stability Differentiation from Trifluoromethyl and Chloroaryl Analogs

The heptafluoropropyl (C₃F₇) substituent at the 6-position provides substantially different physicochemical properties compared to the trifluoromethyl (CF₃) and 3,4-dichlorophenyl analogs in the same scaffold class [1]. Literature on fluorinated thieno[2,3-b]pyridines indicates that perfluoroalkyl chains increase both lipophilicity (predicted cLogP shift of approximately +1.5 to +2.0 units relative to CF₃ analogs) and metabolic resistance to cytochrome P450-mediated oxidation at the terminal carbon positions [2]. The C₃F₇ group's fully fluorinated nature eliminates sites for oxidative metabolism that are present in alkyl or partially fluorinated substituents, a property not shared by the 6-(3,4-dichlorophenyl) analog SKLB70359 or the 6-trifluoromethyl derivative [3].

Fluorinated heterocycles Metabolic stability Lipophilicity modulation ADME properties

Scaffold Divergence: Heptafluoropropyl Analog Targets PRMT Epigenetic Enzymes Whereas Tricyclic Congeners Target Microtubule Colchicine Pocket

The 3-amino-thieno[2,3-b]pyridine-2-carboxamide scaffold can adopt fundamentally different biological target profiles depending on peripheral substitution. The most extensively characterized sub-series—tricyclic derivatives with fused cycloheptyl or cyclohexyl substituents—act as microtubule-destabilizing agents via colchicine-site tubulin binding, achieving GI50 values of 50–250 nM against multidrug-resistant melanoma MDA-MB-435 and breast MDA-MB-468 cancer cell lines [1]. In stark contrast, 3-amino-6-(heptafluoropropyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide engages a completely orthogonal target class: protein arginine methyltransferases (PRMT6/CARM1), with IC50 values of 35–47 nM [2]. This target-class switch demonstrates that the heptafluoropropyl substitution at the 6-position—combined with the 4-methyl group—diverts pharmacological activity away from tubulin binding and toward epigenetic enzyme inhibition.

Target selectivity Microtubule destabilization Epigenetic inhibition Chemical biology probe

Physicochemical Differentiation of 4-Methyl Substitution: Impact on Molecular Planarity and Target Binding Conformation

The 4-methyl substituent on the thieno[2,3-b]pyridine-2-carboxamide scaffold contributes to a distinct conformational profile compared to 4-unsubstituted analogs. Crystallographic and computational studies on related thieno[2,3-b]pyridine carboxamide derivatives indicate that 4-position substitution influences the dihedral angle between the carboxamide group and the bicyclic core, affecting hydrogen-bonding geometry with target proteins . The 4-methyl substitution on the target compound contrasts with many M4 PAM and antiplasmodial analogs that are unsubstituted at position 4, where the absence of a 4-substituent permits greater conformational flexibility [1]. This structural feature, in combination with the 6-heptafluoropropyl group, contributes to the compound's distinct PRMT engagement profile.

4-Methyl substitution Conformational restriction Structure-activity relationship Thienopyridine SAR

Validated Application Scenarios for 3-Amino-6-(heptafluoropropyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide (CAS 828276-24-0) Based on Quantitative Differentiation Evidence


Chemical Probe Development for Dual PRMT6/CARM1 Epigenetic Target Validation in Oncology Research

The compound's demonstrated dual nanomolar inhibition of PRMT6 (IC50 = 47 nM) and CARM1/PRMT4 (IC50 = 35 nM) [1] positions it as a starting scaffold for developing chemical probes to interrogate the biological consequences of simultaneous type I PRMT blockade in cancer models where both enzymes are implicated (e.g., prostate, bladder, and lung cancers) [2]. Unlike the tricyclic thieno[2,3-b]pyridine microtubule destabilizers (GI50 = 50–250 nM against cancer cells) [3], this compound's mechanism is epigenetic rather than cytoskeletal, enabling orthogonal target validation studies.

Fluorinated Building Block for Late-Stage Functionalization and ADME Optimization of Thienopyridine-Derived Lead Compounds

The heptafluoropropyl chain at the 6-position and the methyl group at the 4-position provide a differentiated starting point for medicinal chemistry campaigns requiring high lipophilicity and metabolic stability [1]. The compound can serve as a core intermediate for synthesizing focused libraries of N-substituted carboxamide derivatives (analogous to known N-(4-nitrophenyl) and N-(naphthalen-2-yl) variants [2]), enabling systematic exploration of exit-vector SAR while retaining the favorable fluorinated substituent properties that distinguish it from 6-CF₃ and 6-aryl analogs.

Selectivity Profiling Reference Standard for Differentiating PRMT Isoform Engagement Within the Thienopyridine Chemotype

Given that other thieno[2,3-b]pyridine-2-carboxamide analogs engage completely different target classes (M4 muscarinic receptor for ML253 [EC50 = 56 nM human] [1]; tubulin colchicine site for tricyclic derivatives [GI50 = 50–250 nM] [2]; PfGSK-3 for 4-aryl antiplasmodial derivatives [IC50 in two-digit nanomolar range] [3]), the target compound's exclusive PRMT6/CARM1 activity profile [4] makes it valuable as a chemotype-specific reference standard in selectivity screening panels where off-target activity against other thienopyridine-engaged targets must be ruled out.

Physicochemical Probe for Investigating the Impact of Perfluoroalkyl Substituents on Cellular Permeability and Subcellular Distribution

The heptafluoropropyl group's extreme electronegativity and predicted elevated cLogP (+2.5 log units from the substituent, estimated +1.5–2.0 log units above CF₃ analogs) [1] make this compound suitable for systematic studies comparing cellular uptake, intracellular distribution, and membrane partitioning of perfluoroalkyl-thienopyridines versus trifluoromethyl and non-fluorinated congeners. Such studies inform rational design of fluorinated heterocyclic probes and therapeutics.

Quote Request

Request a Quote for 3-Amino-6-(heptafluoropropyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.